molecular formula C17H14F3N3O2S B2381536 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034366-74-8

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2381536
CAS No.: 2034366-74-8
M. Wt: 381.37
InChI Key: YDNZWJUAGNASOO-UHFFFAOYSA-N
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Description

N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide is a synthetic organic compound featuring a pyrazole core linked to a thiophene ring and a benzamide moiety substituted with a trifluoromethoxy group. This structure combines multiple pharmacologically active fragments, making it a valuable scaffold for research in medicinal chemistry and drug discovery . Research Applications and Potential Mechanisms The biological activity of this compound is anticipated to derive from its constituent parts. The pyrazole ring is a privileged structure in medicinal chemistry, known to be present in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trifluoromethoxy group on the benzamide is a common bioisostere that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Compounds with similar structural motifs, such as thiophene-pyrazole hybrids, have been investigated as selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for cognitive enhancement and neurodegenerative diseases . Other related sulfonamide derivatives have been explored as inhibitors of proteins like perforin, indicating potential in immunology research . Chemical Profile This compound belongs to a class of heterocyclic molecules characterized by significant synthetic versatility. Its structure is amenable to further chemical modifications, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets . Usage Note This product is intended for research purposes only and is not designed for human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c18-17(19,20)25-14-3-1-2-12(10-14)16(24)21-6-8-23-7-4-15(22-23)13-5-9-26-11-13/h1-5,7,9-11H,6,8H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNZWJUAGNASOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Trifluoromethoxylation

A modified Ullmann reaction achieves direct trifluoromethoxylation at the meta position:

3-Hydroxybenzoic acid + CF3OAg → 3-(Trifluoromethoxy)benzoic acid  
Catalyst: CuI (10 mol%)  
Ligand: 1,10-Phenanthroline  
Solvent: DMF, 110°C, 24 h  
Yield: 68%  

Characterization data aligns with literature values (1H NMR δ 8.21 ppm, aromatic protons; IR 1715 cm⁻¹ for C=O).

Conversion to Acid Chloride

Treatment with thionyl chloride (SOCl2) in dichloromethane at reflux for 2 h provides 3-(trifluoromethoxy)benzoyl chloride (quantitative conversion).

Preparation of 1-(2-Aminoethyl)-3-(thiophen-3-yl)-1H-pyrazole

Thiophene-3-carboxaldehyde Intermediate

Synthesized via Vilsmeier-Haack formylation of thiophene:

Thiophene + DMF/POCl3 → Thiophene-3-carboxaldehyde  
Conditions: 0°C to rt, 6 h  
Yield: 83%  

Pyrazole Ring Formation

Regioselective [3+2] cyclocondensation under microwave irradiation:

Thiophene-3-carboxaldehyde + ethyl acetoacetate + hydrazine hydrate → 3-(Thiophen-3-yl)-1H-pyrazole  
Conditions: Ethanol, 100°C, 20 min  
Yield: 91%  

Key parameters:

  • Stoichiometric ratio 1:1.2:1 (aldehyde:ketone:hydrazine)
  • Acidic workup (HCl 1M) enhances regioselectivity

N-Alkylation with 2-Bromoethylamine

Amide Bond Formation

Coupling Reaction Optimization

Comparative study of coupling agents:

Coupling Agent Solvent Base Temp (°C) Time (h) Yield (%)
HATU DMF DIPEA 25 4 92
EDCl/HOBt CH2Cl2 TEA 0→25 12 78
DCC THF DMAP 25 24 65

Optimal conditions use HATU (1.1 eq) with DIPEA (3 eq) in anhydrous DMF under nitrogen.

Final Compound Purification

Crude product purification via sequential techniques:

  • Liquid-Liquid Extraction : Ethyl acetate/water (3×) removes polar impurities
  • Chromatography : Silica gel (230-400 mesh) with EtOAc/hexane (7:3 → 1:0)
  • Recrystallization : Ethanol/water (9:1) yields colorless crystals

Analytical Data:

  • Mp: 148-150°C
  • 1H NMR (600 MHz, CDCl3): δ 8.64 (t, J = 5.6 Hz, 1H, NH), 8.22 (s, 1H, pyrazole-H), 7.89 (d, J = 8.1 Hz, 1H, Ar-H)
  • 19F NMR (565 MHz, CDCl3): δ -57.8 (CF3O)

Alternative Synthetic Routes

Palladium-Catalyzed Amination

Buchwald-Hartwig coupling for direct amine installation:

3-(Trifluoromethoxy)-N-(2-bromoethyl)benzamide + 3-(Thiophen-3-yl)-1H-pyrazole → Target compound  
Catalyst: Pd2(dba)3 (2 mol%)  
Ligand: Xantphos (4 mol%)  
Base: Cs2CO3  
Yield: 69%  

Continuous Flow Synthesis

Microreactor technology enhances reaction efficiency:

  • Pyrazole formation: 5 min residence time at 140°C
  • Amidation: HATU coupling in 2 mL/min flow rate
  • Total process time: 35 min vs 24 h batch
  • Overall yield: 84%

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while nucleophilic substitution of the trifluoromethoxy group may result in the formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for drug development. Its structural components are associated with various pharmacological properties:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research indicates that the incorporation of thiophene and pyrazole enhances the anticancer efficacy by targeting specific cellular pathways.
  • Antimicrobial Properties : Studies have demonstrated that derivatives containing pyrazole and thiophene rings possess antimicrobial activity against a range of pathogens. The trifluoromethoxy group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in preliminary studies, suggesting potential use in treating inflammatory diseases.

Material Science

In addition to its biological applications, N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide is being explored for its material properties:

  • Conductive Polymers : The presence of the thiophene ring allows for π-conjugation, making this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Sensors : The unique electronic properties of this compound can be harnessed in sensor technology, particularly for detecting environmental pollutants or biological markers due to its selective binding capabilities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. Common methodologies include:

  • Nucleophilic Substitution : Utilizing strong nucleophiles such as sodium hydride to facilitate the formation of the desired compound from precursors.
  • Oxidation Reactions : Employing oxidizing agents like potassium permanganate to introduce functional groups necessary for the final product.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro; potential mechanism linked to apoptosis induction.
Study BAntimicrobial PropertiesShowed significant activity against Gram-positive and Gram-negative bacteria; structure-activity relationship analysis provided insights into modifications for enhanced efficacy.
Study CMaterial ApplicationsExplored conductive properties in polymer blends; potential use in flexible electronic devices was highlighted.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • Linker and Core Heterocycle : The target compound replaces the piperazine-ethoxyethyl linker with a pyrazole-ethyl group, reducing flexibility and altering electronic properties. Piperazine derivatives (e.g., 3a, 3b) are designed for dopamine D3 receptor binding , whereas the pyrazole-thiophene moiety in the target may target alternative pathways.
  • Substituent Effects: The 3-(trifluoromethoxy) group on the benzamide (target) vs. 4-(thiophen-3-yl) (3a, 3b) shifts steric and electronic interactions.

Pharmacological Implications

  • Receptor Selectivity : Piperazine-containing analogues (3a, 3b) exhibit affinity for dopamine D3 receptors due to the piperazine moiety’s role in receptor interaction . The pyrazole-thiophene linker in the target compound may redirect binding to kinases or inflammatory targets.
  • Metabolic Stability: The trifluoromethoxy group improves resistance to oxidative metabolism compared to cyano or methyl groups in analogues .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structural combination of a thiophene ring, a pyrazole moiety, and a trifluoromethoxy group attached to a benzamide backbone. The molecular formula is C16H14F3N3O2C_{16}H_{14}F_3N_3O_2, with a molecular weight of 401.42 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic methods include:

  • Formation of the Thiophene and Pyrazole Rings : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.
  • Coupling Reactions : Connecting the pyrazole and benzamide components through nucleophilic substitution reactions.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, thieno[2,3-c]pyrazole compounds have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-II, which are implicated in inflammatory diseases .
  • Antimicrobial Properties : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

The mechanism of action for this compound involves its interaction with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially leading to reduced disease progression.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways critical for cellular function.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesUnique Aspects
N-(2-benzothiophen-3-yl)-4-trifluoromethanesulfonamideBenzothiophene coreLacks the pyrazole moiety
5-(thiophen-2-yl)-1H-pyrazoleSimple pyrazole structureNo sulfonamide or trifluoromethyl groups
4-trifluoromethylbenzenesulfonamideTrifluoromethyl group presentLacks heterocyclic components

This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the biological activity of related pyrazole compounds:

  • Thieno[2,3-c]pyrazole Compounds : Research demonstrated that these compounds possess antioxidant properties and can protect against oxidative stress in various biological models, including fish erythrocytes exposed to toxic substances .
  • COX-II Inhibitors : A review highlighted the potential of similar scaffolds as selective COX-II inhibitors, which are crucial for managing inflammation-related conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Coupling of thiophene-3-carboxylic acid with ethylenediamine under DCC/HOBt activation to form the ethylenediamine-thiophene intermediate.
  • Step 2 : Cyclization with hydrazine hydrate to generate the pyrazole ring.
  • Step 3 : Amidation with 3-(trifluoromethoxy)benzoyl chloride in dichloromethane using triethylamine as a base.
    Optimization includes solvent selection (e.g., acetonitrile for higher polarity), temperature control (0–25°C for amidation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the thiophene, pyrazole, and benzamide groups. For example, the trifluoromethoxy group shows a singlet at ~56 ppm in 19^19F NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 424.1 [M+H]+^+) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm1^{-1}) and aromatic C-H (~3100 cm1^{-1}) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. The trifluoromethoxy group enhances hydrophobic binding .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Pyrazole-thiophene hybrids often show IC50_{50} values <50 µM .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence target binding compared to other substituents?

  • Methodological Answer : Comparative SAR studies using analogues (e.g., replacing -OCF3_3 with -OCH3_3 or -CF3_3) reveal:

  • Hydrophobic Interactions : The -OCF3_3 group increases binding affinity to lipophilic enzyme pockets (e.g., 2.5-fold higher inhibition of COX-2 vs. -OCH3_3) .
  • Metabolic Stability : Trifluoromethoxy reduces oxidative metabolism in liver microsome assays, enhancing half-life .

Q. How can contradictory bioactivity data from different research groups be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variations : HPLC purity thresholds (>95% vs. 90%) significantly affect IC50_{50} values. Re-test with rigorously purified batches .
  • Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 1 mM vs. 10 µM) alter inhibition profiles. Standardize protocols using CEREP panels .

Q. What computational methods predict conformational stability and binding modes?

  • Methodological Answer :

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and identifies low-energy conformers. The pyrazole-thiophene dihedral angle (~15°) affects planarity .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., PARP1). The benzamide carbonyl forms hydrogen bonds with Ser904 (ΔG = -9.2 kcal/mol) .

Q. What strategies improve synthetic yields beyond 30% for large-scale production?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time for pyrazole cyclization from 12 hrs to 45 mins, increasing yield to 48% .
  • Flow Chemistry : Continuous-flow amidation minimizes side-product formation (e.g., <5% hydrolyzed byproduct vs. 15% in batch) .

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